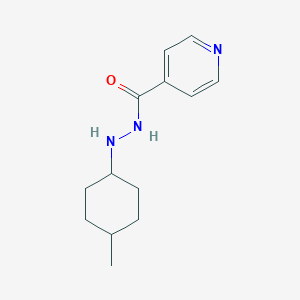

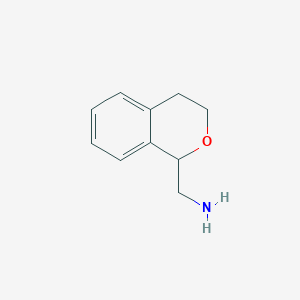

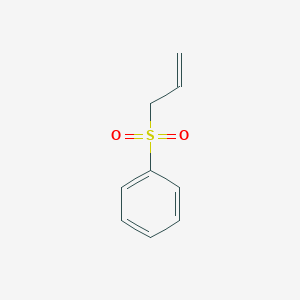

2-(4-Chlorophenyl)ethanethioamide

Descripción general

Descripción

The compound "2-(4-Chlorophenyl)ethanethioamide" is a thioamide derivative, which is a class of compounds characterized by the presence of a sulfur atom double-bonded to a nitrogen atom within an amide group. Thioamides are known for their unique chemical and physical properties and have been the subject of various studies due to their potential applications in materials science and pharmaceuticals.

Synthesis Analysis

The synthesis of compounds related to "this compound" involves various organic synthesis techniques. For instance, the synthesis of dendritic polyamides, which are closely related to thioamide compounds, can be achieved through a one-pot synthesis method using a condensing agent such as diphenyl(2,3-dihydro-2-thioxo-3-benzoxazolyl)phosphonate (DBOP) in a solvent like N-methyl-2-pyrrolidinone (NMP) . This method allows for the creation of complex molecules with a narrow molecular weight distribution and a high degree of branching, which is significant for the development of advanced polymeric materials.

Molecular Structure Analysis

The molecular structure of thioamide derivatives can be determined using various spectroscopic techniques, including X-ray diffraction, IR, NMR, and UV-Vis spectra . These techniques provide detailed information about the geometry, vibrational frequencies, and chemical shifts of the molecules. For example, the crystal structure of a thioamide derivative was solved by direct methods and refined to a high degree of accuracy, revealing the Z-conformation of the thioamide moiety and a high rotational barrier of the C-N bond . Such detailed structural analysis is crucial for understanding the properties and reactivity of these compounds.

Chemical Reactions Analysis

Thioamide derivatives can participate in various chemical reactions due to their functional groups. The presence of the thioamide group can influence the reactivity of the compound, potentially leading to the formation of hydrogen-bonded chains or three-dimensional frameworks in the solid state . These interactions can significantly affect the physical properties of the material, such as solubility and crystallinity.

Physical and Chemical Properties Analysis

The physical and chemical properties of thioamide derivatives are influenced by their molecular structure. For instance, polyamides derived from monomers containing thioether units exhibit good optical properties, high refractive indices, and low birefringences . They also demonstrate improved solubility in polar aprotic solvents and can form tough films with significant tensile strength and storage modulus . Additionally, the intramolecular hydrogen bonds present in some thioamide derivatives can stabilize their structures and affect their solubility and melting points .

Aplicaciones Científicas De Investigación

1. Environmental Applications

2-(4-Chlorophenyl)ethanethioamide and related compounds have been studied for their potential applications in environmental science. TiO2 nanotubes doped with related chlorophenyl compounds have demonstrated significant potential as solid-phase extraction adsorbents for the enrichment of trace-level pollutants in environmental water samples (Zhou et al., 2007). Similarly, the degradation of chlorophenols, which are extensive pollutants, has been investigated using copper-doped titanium dioxide and other nanomaterials, indicating potential applications in water purification and environmental remediation (Lin et al., 2018).

2. Photocatalysis and Chemical Synthesis

The compound and its derivatives have been explored for their roles in photocatalysis and chemical synthesis. For instance, studies have been conducted on the condensation of 2-(4-chlorophenyl)-1-(2,4-dihydroxyphenyl) ethanone with N,N-dimethylformamide dimethyl acetal, leading to the creation of novel heterocycles and isoflavones, demonstrating the compound's utility in organic synthesis and chemical engineering (Moskvina et al., 2015).

3. Spectroscopic and Structural Analysis

Significant research has been conducted on the spectroscopic and structural analysis of this compound derivatives. Studies involving X-ray diffraction, FT-IR, FT-Raman, and NMR have provided detailed insights into the molecular structure, conformation, and vibrational frequencies of these compounds (Prasanth et al., 2015). Such analyses are crucial for understanding the physical and chemical properties of the compound, paving the way for its application in various scientific domains.

4. Catalysis and Environmental Remediation

Research has also focused on the use of this compound derivatives in catalysis and environmental remediation. Studies reveal the potential of these compounds in the catalytic hydrodechlorination of pollutants, highlighting their relevance in environmental cleanup efforts (Calvo et al., 2004). Additionally, the development of novel catalyst systems based on these compounds for the degradation of pollutants like 4-chlorophenol indicates their potential in advanced oxidation processes (Jin et al., 2018).

Safety and Hazards

Mecanismo De Acción

Target of Action

This compound is part of a collection of rare and unique chemicals provided to early discovery researchers

Mode of Action

Related compounds have been synthesized and studied for their pharmacological activities, including antimicrobial and antiproliferative effects . These compounds may interact with their targets, leading to changes at the molecular level that result in their observed effects .

Biochemical Pathways

Related compounds have been shown to exhibit antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species . The downstream effects of these interactions would depend on the specific pathways and targets involved.

Result of Action

Related compounds have shown promising antimicrobial activity and antiproliferative effects against certain cancer cell lines .

Análisis Bioquímico

Biochemical Properties

2-(4-Chlorophenyl)ethanethioamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect metabolic pathways and cellular processes. For example, it has been observed to interact with enzymes involved in the synthesis and degradation of specific biomolecules, leading to changes in their activity and function .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound can alter the expression of specific genes, leading to changes in protein synthesis and cellular behavior. Additionally, it can impact cell signaling pathways, which are crucial for cell communication and function .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound binds to specific enzymes and proteins, inhibiting or activating their activity. This interaction can lead to changes in gene expression and enzyme activity, affecting various cellular processes. For instance, the binding of this compound to an enzyme may inhibit its activity, leading to a decrease in the production of certain biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under certain conditions, but it may degrade over time, leading to changes in its activity and effects on cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Toxic or adverse effects may also be observed at high doses, indicating the importance of dosage in determining the compound’s impact on biological systems .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in the synthesis and degradation of biomolecules. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. For example, the compound may inhibit an enzyme involved in a specific metabolic pathway, leading to an accumulation or depletion of certain metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity and function. The compound can be transported by specific transporters or binding proteins, which facilitate its movement within the cell. Additionally, its localization and accumulation in certain cellular compartments can influence its effects on cellular processes .

Subcellular Localization

This compound is localized in specific subcellular compartments, which can affect its activity and function. The compound may be directed to certain organelles or compartments by targeting signals or post-translational modifications. This localization is important for its interaction with biomolecules and its overall impact on cellular function .

Propiedades

IUPAC Name |

2-(4-chlorophenyl)ethanethioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNS/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4H,5H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHCDYIRWTPEABF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=S)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30370521 | |

| Record name | 2-(4-chlorophenyl)ethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17518-48-8 | |

| Record name | 2-(4-chlorophenyl)ethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-chlorophenyl)ethanethioamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Disodium;2-[2-[2-[carboxylatomethyl(carboxymethyl)amino]ethyl-(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetate;iron](/img/structure/B97611.png)

![1,3-Dihydro-2h-imidazo[4,5-b]pyrazin-2-one](/img/structure/B97623.png)